![molecular formula C23H17N7O4 B2796961 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1019097-36-9](/img/structure/B2796961.png)
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a pyrazole derivative . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of pyrazoles and their derivatives has been a topic of interest in recent years . Traditional procedures used in the synthesis of pyrazoles involve the condensation of α, β -unsaturated carbonyl compounds with substituted hydrazines .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyrazole ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The compound also contains a pyrimidine ring and a benzo[d][1,3]dioxole group .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, including compounds similar to the specified chemical, have been a significant area of research due to their potential anticancer activities. For instance, a study by Rahmouni et al. (2016) explored the synthesis of a series of pyrazolopyrimidines for their cytotoxic activities against HCT-116 (colorectal cancer) and MCF-7 (breast cancer) cell lines. This research highlights the structure-activity relationship (SAR), suggesting the importance of specific substitutions on the pyrazolopyrimidine core for enhanced anticancer activity (Rahmouni et al., 2016).
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazolopyrimidine derivatives are also noteworthy. The same study by Rahmouni et al. included the assessment of these compounds for their 5-lipoxygenase inhibition activities, which is a critical enzyme involved in the inflammatory process. Such studies underline the dual potential of these compounds in addressing inflammation alongside cancer (Rahmouni et al., 2016).
Chemical Synthesis and Characterization
Research on the chemical synthesis and characterization of these compounds is fundamental to their development as potential therapeutic agents. For example, the work by Miyashita et al. (1990) on the facile preparation of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones provides valuable insights into the synthetic routes that can be employed to obtain various derivatives of the parent compound, thus enabling further pharmacological exploration (Miyashita et al., 1990).
Enzymatic Activity
Some derivatives have been investigated for their potential to modulate enzymatic activity, which is crucial for developing drugs targeting specific metabolic pathways or enzymes involved in disease progression. The research on the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters provides a basis for exploring the enzymatic activity of these compounds, potentially leading to new therapeutic applications (Abd et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N7O4/c1-13-9-19(25-21(31)14-7-8-17-18(10-14)34-12-33-17)30(28-13)23-26-20-16(22(32)27-23)11-24-29(20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,25,31)(H,26,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWVQSXIUTUXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.